OM99-2 TFA

Description

Pathophysiological Underpinnings of Amyloid-Beta Production in Alzheimer's Disease Pathogenesis

The "amyloid cascade hypothesis" has long been a central theory in the field, suggesting that the accumulation of neurotoxic Aβ oligomers is the critical initiating event in the pathogenesis of Alzheimer's disease. frontiersin.orgcell-stress.com This accumulation is believed to trigger a cascade of events, including the formation of NFTs, leading to synaptic dysfunction, neuronal loss, and the cognitive decline seen in patients. frontiersin.orgnih.gov

Aβ peptides are derived from the sequential proteolytic cleavage of a large transmembrane protein called the amyloid precursor protein (APP). nih.govnih.govmdpi.com This process involves two key enzymes: beta-site APP cleaving enzyme 1 (BACE1) and γ-secretase. nih.govwikipedia.org BACE1, also known as β-secretase, performs the initial cleavage of APP on the extracellular side, creating a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. wikipedia.orgnih.gov Subsequently, the γ-secretase complex cleaves the C99 fragment within its transmembrane domain to release the Aβ peptides, which are typically 40 or 42 amino acids in length. frontiersin.orgwikipedia.org The Aβ42 form is considered more prone to aggregation and is a major component of the amyloid plaques found in the brains of AD patients. nih.gov An imbalance between the production and clearance of Aβ is thought to lead to its accumulation and the subsequent pathology. nih.gov

Rationale for Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition in Alzheimer's Disease Research

Targeting BACE1 for inhibition is a rational therapeutic strategy for Alzheimer's disease because its cleavage of APP is the rate-limiting step in the production of Aβ peptides. frontiersin.orgnih.govresearchgate.net By blocking the action of BACE1, the generation of the C99 fragment is prevented, thereby halting the entire downstream process of Aβ production. d-nb.info This approach is supported by several lines of evidence. Studies have shown that BACE1 levels are elevated in the brains of sporadic AD patients. nih.gov Furthermore, genetic deletion of the BACE1 gene in mouse models was found to abolish the production of Aβ. e-century.us

The discovery that a specific mutation (A673T) in the APP gene, which reduces the efficiency of BACE1 cleavage, protects against the development of Alzheimer's disease provides strong genetic evidence supporting BACE1 inhibition as a viable therapeutic approach. nih.gov This finding suggests that even a partial reduction in BACE1 activity could significantly lower Aβ production and potentially prevent or slow the progression of the disease. nih.gov Therefore, BACE1 inhibitors are viewed as potential disease-modifying drugs that could address the root cause of amyloid pathology in AD. frontiersin.org

Historical Context of BACE1 Inhibitor Development and Early Milestones

Following the identification of BACE1 in 1999, intensive research efforts were launched worldwide to discover and develop potent and selective inhibitors. frontiersin.orgd-nb.info The initial wave of BACE1 inhibitors was largely composed of peptidomimetics, compounds designed to mimic the natural substrate of the enzyme. frontiersin.org

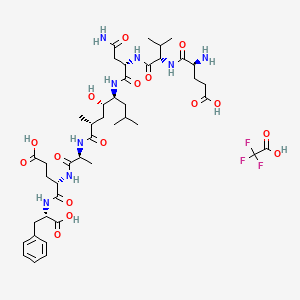

One of the earliest and most significant milestones in this endeavor was the development of OM99-2. frontiersin.orgfrontiersin.org Developed in 2000, OM99-2 is an 8-residue peptidomimetic transition-state analog designed based on the Swedish APP mutation cleavage site. frontiersin.org It incorporates a non-hydrolyzable hydroxyethylene isostere to replace the scissile peptide bond, allowing it to bind tightly to the enzyme's active site. frontiersin.orgfrontiersin.org

The development of OM99-2 was a crucial proof-of-concept, demonstrating for the first time that BACE1 was a "druggable" target. frontiersin.org The subsequent elucidation of the co-crystal structure of BACE1 in complex with OM99-2 provided invaluable molecular insights into how inhibitors bind to the enzyme's active site. frontiersin.orgnih.govfrontiersin.org This structural information revealed key interactions within the substrate-binding cleft and the "flap" region of the enzyme, guiding the rational design of subsequent generations of inhibitors. nih.govfrontiersin.org

However, early peptidomimetic inhibitors like OM99-2 faced significant challenges that limited their therapeutic application. frontiersin.org These molecules were generally large, had poor oral bioavailability, a short half-life in the body, and were unable to effectively cross the blood-brain barrier to reach their target in the central nervous system. frontiersin.orgfrontiersin.orgalzforum.org These limitations spurred the development of smaller, non-peptidic BACE1 inhibitors with improved drug-like properties, leading to several candidates advancing into clinical trials, such as Verubecestat (MK-8931), Elenbecestat (E2609), and Lanabecestat (AZD3293). d-nb.infofirstwordpharma.com

Research Data on OM99-2 (Tfa)

OM99-2 is a key compound in the history of BACE1 inhibitor research. Below are its known properties and its significant contribution to the field.

Table 1: Properties of OM99-2

| Property | Description | Source |

| Compound Type | 8-residue peptidomimetic, transition-state analog | frontiersin.orgfrontiersin.orgmedchemexpress.com |

| Mechanism of Action | Tight-binding inhibitor of BACE1 (memapsin 2) | medchemexpress.commedchemexpress.com |

| Inhibitory Constant (Ki) | 1.6 nM - 9.58 nM | nih.govmedchemexpress.commedchemexpress.com |

| Key Structural Feature | Contains a Leu-Ala hydroxyethylene transition-state isostere | frontiersin.orgfrontiersin.org |

| Significance | Demonstrated the druggability of BACE1; its crystal structure with BACE1 advanced structure-based drug design | frontiersin.orgnih.govnih.gov |

Table 2: Timeline of Early BACE1 Inhibitor Development

| Compound/Event | Year | Description | Significance | Source |

| BACE1 Identification | 1999 | Multiple research groups independently identify and clone the BACE1 gene. | Establishes BACE1 as a prime therapeutic target for Alzheimer's disease. | frontiersin.orgfrontiersin.org |

| OM99-2 | 2000 | A potent, peptidomimetic transition-state inhibitor is developed. | Proves that BACE1 is a druggable target and provides the first co-crystal structure to guide future design. | frontiersin.orgfrontiersin.orgfrontiersin.org |

| OM00-3 | 2002 | A second-generation peptidic inhibitor is designed based on insights from OM99-2. | Further refined understanding of BACE1 subsite preferences. | frontiersin.org |

| Shift to Non-Peptidic Inhibitors | Early 2000s | High-throughput screening (HTS) and fragment-based approaches identify small molecule hits. | Overcomes the limitations of peptidomimetics (e.g., poor BBB penetration). | e-century.usalzforum.org |

| CTS-21166 | 2008 | CoMentis reports Phase 1 clinical trial results for a new BACE1 inhibitor. | Represents one of the first inhibitors to advance into human clinical trials. | wikipedia.orgfrontiersin.org |

| Verubecestat (MK-8931) | 2012 | Merck reports Phase 1 results for its small molecule inhibitor. | Showed significant Aβ reduction in cerebrospinal fluid and advanced to late-stage trials. | wikipedia.orgd-nb.infofirstwordpharma.com |

Properties

Molecular Formula |

C43H65F3N8O16 |

|---|---|

Molecular Weight |

1007.0 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H64N8O14.C2HF3O2/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24;3-2(4,5)1(6)7/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63);(H,6,7)/t22-,23+,25+,26+,27+,28+,29+,30+,34+;/m1./s1 |

InChI Key |

QNFHSZQWASRNKN-BGACWTBKSA-N |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Discovery and Initial Characterization of Om99 2 Tfa

Genesis and Early Design Principles of OM99-2 from Substrate Mimicry

The development of OM99-2 emerged from a substrate-centric design strategy aimed at inhibiting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.govproteopedia.org BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. nih.govnih.gov The design of OM99-2 was specifically inspired by the processing of the Swedish mutant of the amyloid precursor protein (APP), which is cleaved by BACE1 at a much higher rate than the wild-type protein. nih.govnih.gov

Researchers utilized the amino acid sequence of the Swedish APP variant as a template to create a potent inhibitor. nih.govfrontiersin.org A key feature of this design was the incorporation of a non-hydrolyzable hydroxyethylene transition-state isostere at the scissile bond (the site of cleavage). ebi.ac.uknih.gov This isostere mimics the tetrahedral transition state of the peptide bond hydrolysis, allowing the inhibitor to bind tightly to the active site of the enzyme without being cleaved. ebi.ac.uk

The design also involved a strategic substitution at the P1' position (the amino acid residue immediately following the cleavage site). While the natural substrate has an aspartic acid at this position, it was replaced with alanine (B10760859) in OM99-2. nih.gov This change was based on specificity studies indicating that alanine is a preferred residue at the P1' site for BACE1. nih.govnih.gov This modification also served to reduce the polarity and increase the lipophilicity of the inhibitor. nih.gov

Chemical Structure and Peptidomimetic Nature of OM99-2

OM99-2 is an eight-residue peptidomimetic inhibitor, meaning it is a molecule that mimics the structure of a natural peptide. medchemexpress.com Its structure is based on the octapeptide substrate of memapsin-2 (another name for BACE1), Glu-Val-Asn-Leu-Ala-Ala-Glu-Phe. ebi.ac.uk The defining feature of OM99-2's chemical structure is the replacement of the scissile peptide bond between leucine (B10760876) (at the P1 position) and alanine (at the P1' position) with a hydroxyethylene transition-state isostere. frontiersin.orgebi.ac.ukresearchgate.net

This substitution makes OM99-2 a non-hydrolyzable analog of the substrate, allowing it to act as a potent and reversible inhibitor of BACE1. ebi.ac.uk The inhibitor binds in an extended conformation within the substrate-binding pocket located between the N-terminal and C-terminal lobes of the enzyme. nih.govresearchgate.net Upon binding, a flexible "flap" region of the enzyme closes over the inhibitor. nih.govfrontiersin.org The interaction is stabilized by a network of hydrogen bonds, including four between the catalytic aspartate residues of BACE1 and the hydroxyl group of the transition state isostere, and an additional ten hydrogen bonds between the enzyme's active site and the backbone of OM99-2. nih.govfrontiersin.orgresearchgate.net

Table 1: Structural Details of OM99-2

| Feature | Description |

|---|---|

| Type | Peptidomimetic Inhibitor |

| Backbone | Based on an eight-residue peptide |

| Key Modification | Hydroxyethylene transition-state isostere |

| Sequence | Glu-Val-Asn-LeuAla-Ala-Glu-Phe ( indicates the isostere) |

| Binding Conformation | Extended |

Initial Enzymatic Inhibition Profile of OM99-2 (Tfa) Against Recombinant Human BACE1

Initial studies demonstrated that OM99-2 is a potent and tight-binding inhibitor of recombinant human BACE1. nih.govmedchemexpress.com In early assessments, OM99-2 exhibited a Ki value of approximately 1.6 nM. nih.govresearchgate.net Another reported Ki value for the inhibition of human brain memapsin 2 was 9.58 nM. medchemexpress.commedchemexpress.com The inhibition by OM99-2 is reversible. ebi.ac.uk

The high potency of OM99-2 is attributed to its design as a transition-state analog, which allows it to bind with high affinity to the active site of BACE1. nih.gov The elucidation of the crystal structure of the BACE1-OM99-2 complex provided significant insights into the molecular interactions governing this inhibition. nih.govnih.gov This structural information revealed the extensive hydrogen bond network and the conformational changes in the enzyme upon inhibitor binding, which were crucial for the subsequent development of more refined BACE1 inhibitors. nih.govfrontiersin.org

A shorter analog of OM99-2, known as OM99-1, which lacks the P4 glutamate (B1630785) residue, was found to be about ten times less potent, highlighting the importance of the extended peptide sequence for optimal binding and inhibition. nih.govresearchgate.net

Table 2: Enzymatic Inhibition Data for OM99-2

| Parameter | Value | Enzyme Source |

|---|---|---|

| Ki | 1.6 nM | Recombinant Human BACE1 |

| Ki | 9.58 nM | Human Brain Memapsin 2 |

Role of Trifluoroacetate (B77799) (Tfa) Counterion in OM99-2 Compound Characterization and Synthesis

The trifluoroacetate (Tfa) salt form of OM99-2 is frequently used in its characterization and synthesis. medchemexpress.comchemimpex.com Trifluoroacetic acid (TFA) is a strong acid that is widely employed in organic synthesis, particularly in peptide chemistry. researchgate.net

In the context of OM99-2, which is synthesized using solid-phase peptide synthesis, TFA is commonly used for the cleavage of protecting groups from the peptide chain and for the final cleavage of the synthesized peptide from the resin support. researchgate.netamegroups.cn The resulting peptide is often obtained as a TFA salt.

The trifluoroacetate counterion can enhance the solubility and stability of the peptide, which is beneficial for its purification and handling. chemimpex.com For instance, purification of OM99-2 is typically carried out using reverse-phase high-performance liquid chromatography (HPLC), and the presence of the Tfa counterion can facilitate this process. nih.govamegroups.cn The final product, OM99-2 trifluoroacetate salt, is a well-characterized compound used in biochemical and enzymatic assays. medchemexpress.comchemimpex.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| OM99-2 (Tfa) |

| BACE1 |

| Amyloid-β (Aβ) |

| Amyloid Precursor Protein (APP) |

| Memapsin 2 |

| OM99-1 |

| OM00-3 |

| GSK188909 |

| GRL-7234 |

| NB-544 |

| NB-533 |

| Pepstatin |

| Renin |

| Cathepsin D |

| Cathepsin E |

| BACE2 |

| Pepsin |

| Seizure protein 6 (sez6-like) |

| Neuregulin |

| NCAML1 |

Structural Biology and Molecular Interactions of Om99 2 with Bace1

X-ray Crystallographic Elucidation of BACE1-OM99-2 Complexes

The determination of the three-dimensional structure of BACE1 in complex with the inhibitor OM99-2 has been a landmark achievement, providing a foundational template for structure-based drug design. nih.govnih.gov X-ray crystallography has been the primary technique for visualizing these interactions at an atomic level.

The first crystal structure of the BACE1 catalytic domain complexed with OM99-2 was solved at a resolution of 1.9 Å. nih.govresearchgate.net This initial structure offered significant insights into the binding mode of a potent, substrate-based inhibitor within the enzyme's active site. nih.govunits.it Subsequently, other structures of the complex have been determined under various conditions, such as at different pH levels, to understand the enzyme's dynamics and activation. nih.govrcsb.org For instance, a structure of the BACE1/OM99-2 complex was determined at pH 5.0 to a resolution of 2.5 Å, corresponding to the acidic environment of endosomes where BACE1 is most active. nih.govrcsb.orgspring8.or.jp

| PDB ID | Resolution (Å) | pH | Method | Key Findings |

|---|---|---|---|---|

| 1FKN | 1.9 | 7.4 | X-RAY DIFFRACTION | First structure of the BACE1-OM99-2 complex, revealing the inhibitor binding mode in the active site. nih.govsymbiosisonlinepublishing.comresearchgate.net |

| 2ZHR | 2.5 | 5.0 | X-RAY DIFFRACTION | Structure in an acidic environment, showing a conformation similar to the one at neutral pH, indicating inhibitor-induced stabilization. nih.govrcsb.orgwwpdb.org |

Analysis of Active Site Binding Modes and Key Residue Interactions (S1, S2, S2', S3, S4, etc.)

OM99-2, an eight-residue peptide analog, binds in an extended conformation within the large substrate-binding cleft located between the N- and C-terminal lobes of BACE1. units.itekb.eg The active site cleft features several distinct subpockets (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding residues (P4, P3, P2, P1, P1', P2', etc.) of the inhibitor. nih.gov

The interactions are extensive, involving numerous residues of the enzyme. nih.gov The S1 and S3 subsites are noted to be generally hydrophobic in nature. nih.govproteopedia.org The P2 Asn and P4 Glu side chains of OM99-2 form an intramolecular hydrogen bond, which helps to stabilize the bound conformation. researchgate.net In contrast, the S3' and S4' subsites were not well-defined in the crystal structure of the BACE1/OM99-2 complex, a detail that was resolved in structures with subsequent inhibitors like OM00-3. frontiersin.orgnih.govfrontiersin.org

Key residue interactions include:

10s Loop: The carbonyl of Gly11, located in the 10s loop (residues Lys9-Tyr14), forms a hydrogen bond with the amino terminus of OM99-2. proteopedia.org The 10s loop itself remains in an open conformation, which is necessary to allow the inhibitor to access the S3 pocket. proteopedia.orgnih.gov

S3 Subsite: The side chain of Leu30 flips approximately 180° upon inhibitor binding to help stabilize the inhibitor's conformation in this pocket. nih.gov

S2' Subsite: The side chain of Arg128 moves significantly to create adequate space for the ligand. nih.gov

Flap Region: Residues within the flap, such as Gln73 and Thr72, form hydrogen bonds with the inhibitor's backbone. proteopedia.org

Other Interactions: Additional hydrogen bonds are observed with residues like Gly34 and Thr232. proteopedia.org

| BACE1 Subsite/Region | Interacting OM99-2 Residue | Key BACE1 Residues | Interaction Type |

|---|---|---|---|

| S4 | P4 (Glu) | Arg307 | Hydrogen Bonds frontiersin.org |

| S3 | P3 (Asn) | Leu30, 10s Loop (Gly11) | Hydrophobic, Hydrogen Bond nih.govproteopedia.orgnih.gov |

| S2 | P2 (Val) | - | Primarily hydrophilic interactions nih.gov |

| S1 | P1 (Leu) | - | Primarily hydrophobic interactions nih.govproteopedia.org |

| S1' | P1' (Ala) | Catalytic Dyad | Hydrogen Bonds ekb.eg |

| S2' | P2' (Ala) | Arg128, Tyr198 | Hydrogen Bond, Steric accommodation researchgate.netnih.gov |

| Flap | Backbone | Thr72, Gln73, Tyr71 | Hydrogen Bonds proteopedia.orgresearchgate.net |

Hydroxyethylene Transition-State Isostere Mimicry and Hydrogen Bond Network in BACE1 Catalysis

A central feature of OM99-2 is the replacement of the scissile peptide bond between the P1 and P1' residues with a non-hydrolyzable hydroxyethylene transition-state isostere. units.itresearchgate.netfrontiersin.org Aspartic proteases like BACE1 catalyze peptide bond cleavage via a general acid-base mechanism involving a water molecule activated by the two catalytic aspartate residues, Asp32 and Asp228. symbiosisonlinepublishing.com This process proceeds through a tetrahedral transition state. symbiosisonlinepublishing.com The hydroxyethylene group in OM99-2 effectively mimics this tetrahedral intermediate, allowing it to bind with high affinity to the active site. nih.govsymbiosisonlinepublishing.com

The hydroxyl group of the isostere is critical for potent inhibition as it forms an extensive hydrogen bond network with the catalytic dyad. ekb.eg It acts as both a hydrogen bond donor and acceptor with the carboxylate side chains of Asp32 and Asp228. nih.gov Structural analyses reveal a total of four hydrogen bonds between the catalytic aspartates and the inhibitor's hydroxyl group. nih.govresearchgate.net This interaction displaces a key water molecule (Wat1) that is present in the active site of the unbound (apo) enzyme and is believed to act as the nucleophile in the catalytic reaction. nih.govnih.gov The inhibitor binding is further stabilized by an additional ten hydrogen bonds between its backbone and the enzyme's active site and flap region. researchgate.net

Conformational Dynamics of BACE1 Upon OM99-2 Binding, Including Flap and Loop Regions

The binding of OM99-2 induces significant conformational changes in BACE1, particularly in its flexible regions. nih.gov The most prominent change occurs in the flexible β-hairpin loop known as the "flap" (residues 67-75), which covers the active site cleft. proteopedia.orgresearchgate.netekb.eg In the unbound state, the flap is flexible and can adopt an "open" conformation, which allows the substrate to access the active site. nih.govspring8.or.jp Upon binding OM99-2, the flap moves to a "closed" conformation, effectively trapping the inhibitor in the binding pocket. nih.govnih.govproteopedia.org This induced-fit mechanism is a hallmark of many aspartic proteases.

The closed conformation is stabilized by hydrogen bonds between flap residues (e.g., Thr72, Gln73) and the inhibitor. proteopedia.org The structure of the BACE1/OM99-2 complex consistently shows this closed conformation, indicating that inhibitor binding locks the enzyme in a single state. nih.gov In addition to the flap, other regions like the 10s loop (around Ser10) also exhibit dynamics crucial for binding. nih.gov This loop must be in an open state to permit the P3 residue of the inhibitor to properly engage the S3 subsite. proteopedia.orgnih.gov These dynamic changes highlight that the enzyme's structure is not rigid but adapts to accommodate the inhibitor, a process that is critical for its regulatory mechanism. nih.govspring8.or.jp

Exosite Binding Investigations and Potential for Allosteric Modulation by Derived Peptides

While OM99-2 is a classic active-site-directed inhibitor, it has also been instrumental as a tool in the search for allosteric modulators that bind to exosites—sites on the enzyme distinct from the active site. google.com The identification of such sites is a key strategy for developing inhibitors with potentially higher specificity and novel mechanisms of action.

Competition binding experiments are a primary method for distinguishing active site binders from exosite binders. In these assays, the binding of a test compound is measured in the presence and absence of a known active site ligand like OM99-2. If the test compound binds to an exosite, its binding will not be competed away by OM99-2. google.com

Such experiments have successfully identified fragments and peptides that bind to BACE1 exosites. For example, a fluorescence anisotropy study showed that an exosite-binding peptide (EBP) could still bind to BACE1 even when the active site was occupied by OM99-2, confirming its interaction with an exosite. google.com Similarly, orthogonal screening campaigns have used competition with OM99-2 to identify fragments that bind to the BACE1 active site cleft but without interacting with the critical catalytic aspartates, suggesting a novel, potentially allosteric, binding mode. acs.orgnih.govnih.gov One such fragment was found to occupy the S1 and S3 subsites without engaging the catalytic dyad. nih.gov These studies underscore the value of OM99-2 as a pharmacological tool and highlight the potential for developing allosteric modulators of BACE1.

Synthetic Methodologies and Chemical Derivatization of Om99 2 Tfa

Original Solid-Phase Peptide Synthesis Strategies for OM99-2 and Related Analogues

The initial synthesis of OM99-2, an eight-residue peptidomimetic inhibitor of memapsin 2 (BACE1), was achieved using solid-phase peptide synthesis (SPPS). nih.govunits.it This foundational strategy involved the sequential coupling of amino acid residues to a solid support resin. A key feature of the synthesis was the incorporation of a pre-synthesized non-hydrolyzable Leu-Ala hydroxyethylene dipeptide isostere. nih.govnih.gov This isostere, which mimics the transition state of the peptide bond cleavage by the aspartic protease, was introduced as a single unit during the coupling steps, similar to a standard amino acid residue. nih.gov

The synthesis followed a stepwise elongation of the peptide chain on the resin. After the final coupling step to complete the octapeptide sequence, the inhibitor was cleaved from the solid support. nih.gov This SPPS approach was also fundamental in creating a positional scanning combinatorial library of 16 compounds based on the OM99-2 scaffold to probe the binding specificity of β-secretase. nih.gov

Detailed Synthetic Pathways for the Incorporation of the Hydroxyethylene Transition-State Isostere

The hydroxyethylene isostere is the central component of OM99-2, replacing the scissile amide bond between the P1 (Leu) and P1' (Ala) residues. nih.govekb.eg Its synthesis is a multi-step process that begins with a protected amino acid.

The synthesis of the Leu*Ala isostere (where * denotes the hydroxyethylene linkage) is outlined as follows:

Lactone Formation : The synthesis often initiates from a suitable starting material, such as a commercially available carbohydrate or a protected amino aldehyde, which is converted into a key lactone intermediate. nih.govnih.gov

Alkylation : The lactone is then alkylated to introduce the side chain corresponding to the P1' residue (in this case, a methyl group for Alanine). This step is stereochemically controlled to ensure the correct configuration. nih.gov

Lactone Opening and Protection : The resulting lactone is hydrolyzed, typically using aqueous lithium hydroxide (B78521), to open the ring and form a carboxylic acid. The newly formed secondary hydroxyl group is then protected, for example, with a tert-butyldimethylsilyl (TBDMS) group. nih.gov

Final Functionalization : The N-terminal protecting group (e.g., Boc) is selectively removed and replaced with an Fmoc group, making the dipeptide isostere ready for incorporation into the standard Fmoc-based solid-phase peptide synthesis. nih.gov

This protected isostere is then utilized as a building block in the SPPS, coupled to the growing peptide chain on the resin. nih.gov

Application of Trifluoroacetic Acid (TFA) in Deprotection and Cleavage Processes of Peptidomimetics

Trifluoroacetic acid (TFA) is a critical reagent in the final stages of solid-phase peptide synthesis, particularly in strategies employing Fmoc chemistry. opnme.comopnme.com Its primary role is to perform the global deprotection of acid-labile side-chain protecting groups and to cleave the completed peptide from the solid support resin in a single step. nih.govopnme.com

In the synthesis of OM99-2, a solution of 95% TFA was used for the final cleavage. nih.gov This strong acid treatment successfully removed all side-chain protecting groups, including the silyl (B83357) protecting group on the hydroxyl of the transition-state isostere, and released the final crude peptide from the resin. nih.gov To prevent deleterious side reactions caused by reactive cationic species liberated during deprotection, "scavengers" such as water, triisopropylsilane (B1312306) (TIPS), or ethanedithiol (EDT) are typically added to the TFA cleavage cocktail. activotec.comuci.edu The choice of scavengers depends on the specific amino acid residues present in the peptide sequence. activotec.com Following cleavage, the crude peptide is typically precipitated from the TFA solution using a cold ether, then purified via reverse-phase HPLC. nih.govpeptide.com

Design and Synthesis of OM99-2 Analogues for Structure-Activity Relationship Studies

The X-ray crystal structure of OM99-2 in complex with BACE1 provided a detailed map of the enzyme's active site, revealing eight subsites (S4 to S4') that accommodate the inhibitor's residues. units.itnih.govnih.gov This structural information has served as a crucial template for the rational design of numerous analogues to explore structure-activity relationships (SAR). scispace.comnih.gov

Systematic modifications of the residues at the P (non-prime) and P' (prime) subsites of OM99-2 have been instrumental in defining their roles in BACE1 inhibition.

P' Subsite Simplification : Truncation studies revealed that the P' side of the inhibitor could be significantly simplified. Removal of the P4' residue (Phe) and even the P3' residue (Glu) resulted in analogues that retained high potency, indicating these residues play a less critical role in binding. nih.govfigshare.com

P2 and P3 Modifications : The P2 and P3 sites have been a major focus for optimization. To improve potency and selectivity over related proteases like BACE2 and Cathepsin D, various non-natural amino acids and heterocyclic moieties have been introduced. scispace.com For instance, replacing the P2-Asn with methylsulfonyl alanine (B10760859) and the P3-Val with pyrazole-derived heterocycles led to inhibitors with enhanced potency and excellent selectivity. scispace.com

P1' Subsite : Initial studies indicated a preference for small residues like Alanine at the P1' position, which fits into the corresponding S1' subsite of the enzyme. google.comnih.gov

Table 1: Impact of P and P' Subsite Modifications on BACE1 Inhibition

| Modification Site | Original Residue (OM99-2) | Modification Example | Effect on BACE1 Inhibition | Reference |

| P2 | Asn | Methylsulfonyl Alanine | Enhanced potency and selectivity | scispace.com |

| P3 | Val | Pyrazole-derived heterocycle | Enhanced potency and selectivity | scispace.com |

| P3' | Glu | Truncation | Potency maintained | nih.govfigshare.com |

| P4' | Phe | Truncation | Potency maintained | nih.govfigshare.com |

The introduction of hydrophobic residues at specific positions has been a key strategy to enhance binding affinity, leveraging the hydrophobic nature of several BACE1 active site pockets.

P2 Position : The S2 subsite can accommodate hydrophobic residues. While OM99-2 contains a polar asparagine at P2, other studies on related inhibitors have shown that introducing hydrophobic residues like Leucine (B10760876) can be beneficial. symbiosisonlinepublishing.com

P3 Position : The S3 subsite is a known hydrophobic pocket, and installing hydrophobic groups at the P3 position has been explored to improve inhibitor potency. ekb.eg

P3' and P4' Positions : Research has indicated that incorporating hydrophobic residues at the P3' and P4' positions can lead to increased inhibitory activity, suggesting these outer subsites also contain hydrophobic features that can be exploited. bas.bg The S5 through S7 subsites, which are further from the catalytic dyad, also show a preference for hydrophobic residues. nih.gov

Table 2: Effect of Hydrophobic Residue Introduction in OM99-2 Analogues

| Position of Introduction | Rationale | Example Residue/Moiety | Observed Outcome | Reference |

| P2 | Exploit S2 pocket | Methionine | Potent activity (though non-selective in some scaffolds) | ekb.eg |

| P3 | Interact with hydrophobic S3 subsite | Pyrazolylmethyl | Increased potency and selectivity | ekb.eg |

| P3'/P4' | Exploit outer hydrophobic subsites | Hydrophobic amino acids | Increased activity | bas.bg |

To reduce the flexibility of the peptide backbone and lock the inhibitor into a bioactive conformation, various cyclic constraints have been introduced into the OM99-2 scaffold.

Cyclopentane (B165970) Rings : Based on modeling studies of the BACE1-bound structure of OM99-2, a cyclopentane ring was designed to span the P1' Ala methyl group and the adjacent methylene (B1212753) carbon of the inhibitor backbone. figshare.comresearchgate.net This modification aimed to pre-organize the P1' region for optimal interaction with the S1' pocket.

Other Cyclic Scaffolds : The backbone replacement concept was extended to include other five-membered rings. Analogues incorporating cyclopentanone (B42830), tetrahydrofuran, and pyrrolidinone moieties at the P1'-P2' positions were synthesized, with the cyclopentanone and 2-pyrrolidinone (B116388) analogues demonstrating potent, low-nanomolar BACE1 inhibition. figshare.com

Macrocyclization : Another strategy involved creating macrocyclic analogues by covalently linking the side chains of distant residues, for example, the P1 and P3 side chains. These constrained inhibitors showed improved enzymatic potency compared to their linear counterparts. nih.gov

Table 3: Constrained Analogues of OM99-2

| Type of Constraint | Location of Incorporation | Rationale | Result | Reference |

| Cyclopentane Ring | Spanning P1' side chain and backbone | Constrain P1' conformation | Potent truncated analogues | figshare.comresearchgate.net |

| Cyclopentanone Ring | Replacing P1'-P2' backbone | Backbone replacement/constraint | Low nanomolar inhibition | figshare.com |

| 2-Pyrrolidinone Ring | Replacing P1'-P2' backbone | Backbone replacement/constraint | Low nanomolar inhibition | figshare.com |

| Macrocycle | Linking P1 and P3 side chains | Reduce conformational flexibility | Improved enzymatic potency | nih.gov |

Progressive Truncation Strategies and Truncated Peptide Analogues Derived from OM99-2

The development of analogues for the octapeptide inhibitor OM99-2, Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe (where * denotes a hydroxyethylene isostere), has heavily relied on progressive truncation strategies. nih.govnih.gov These methodologies aim to reduce the peptidic nature and molecular size of the inhibitor while retaining significant biological activity. By systematically shortening the peptide chain from the C-terminus (P' side) and N-terminus (P side), researchers have been able to delineate the essential residues required for potent BACE1 inhibition.

Initial studies focused on truncating the P2'–P4' residues. nih.gov This led to the creation of a variety of smaller peptide analogues. One of the key findings from this line of research was the identification of Boc-Val-Asn-Leu-Ala-OH as the shortest analogue of OM99-2 that retained inhibitory activity. bas.bg Further investigations involved the synthesis of other shortened analogues, such as Boc-Val-Asn-Leu-Ala-Val-OH, to explore the structure-activity relationship at the C-terminus. nih.goveurekaselect.com

A significant breakthrough in this area was the development of a tripeptide hydroxyethylene transition-state inhibitor, which exhibited a potency of 1.4 µM in an enzymatic assay. researchgate.net This minimalist approach, starting from the complex structure of OM99-2, defined a core binding motif and paved the way for further modifications. researchgate.net In some studies, truncated acyclic analogues were synthesized as controls to validate the efficacy of more complex, constrained modifications. researchgate.net These progressive truncation efforts were crucial in simplifying the parent structure of OM99-2 and providing smaller, more synthetically accessible lead compounds. nih.govresearchgate.net

| Analogue Type | Sequence/Description | Key Finding/Purpose | Reference |

|---|---|---|---|

| Shortest Active Analogue | Boc-Val-Asn-Leu-Ala-OH | Identified as the minimal sequence from OM99-2 retaining activity. | bas.bg |

| Shortened Analogue | Boc-Val-Asn-Leu-Ala-Val-OH | Synthesized to explore structure-activity relationships of shortened peptides. | nih.goveurekaselect.com |

| Tripeptide Inhibitor | A three-residue hydroxyethylene transition-state inhibitor. | Demonstrated micromolar potency (1.4 µM), defining a core binding motif. | researchgate.net |

| P2'-P4' Truncated Analogues | Analogues lacking the C-terminal Ala-Glu-Phe residues. | Early strategy to reduce peptide size while maintaining interaction at the active site. | nih.gov |

| Truncated Acyclic Analogue | A control compound for comparison with constrained analogues. | Used to validate the biological effect of specific structural modifications. | researchgate.net |

Early Development of Non-Peptidic Scaffolds Inspired by OM99-2 Binding Principles

The knowledge gained from the crystal structure of the BACE1-OM99-2 complex was instrumental in guiding the design of non-peptidic inhibitors. frontiersin.org While potent, the peptidic nature of OM99-2 and its early analogues presented challenges such as poor oral bioavailability and limited ability to cross the blood-brain barrier, prompting a shift towards smaller, non-peptidic scaffolds. frontiersin.org

One of the primary strategies involved using the Leu*Ala hydroxyethylene (HE) isostere, the key transition-state analogue component of OM99-2, as a central scaffold for designing new series of compounds. nih.gov Researchers conducted extensive structure-activity relationship (SAR) studies on the N- and C-terminal positions of this HE scaffold, employing combinatorial synthesis and molecular modeling. nih.gov This approach led to the discovery that an isobutyl amine cap at the C-terminus was optimal. At the N-terminus, isophthalamide (B1672271) derivatives bearing hydroxylalkylamines and nitro or methyl(methylsulfonyl)amine groups were found to enhance potency by forming additional hydrogen bonds with the BACE1 active site. nih.gov

This research successfully identified several potent non-peptide BACE1 inhibitors with molecular weights under 600 Da, which exhibited enzymatic potency comparable to OM99-2 and showed activity in cell-based assays. nih.gov Other early non-peptidic explorations inspired by OM99-2's binding principles included scaffolds based on isatin (B1672199) motifs, identified through virtual screening, and 2-aminobenzimidazole-containing ethers. researchgate.netekb.eg

| Scaffold Type | Design Principle | Example/Key Feature | Reference |

|---|---|---|---|

| LeuAla Hydroxyethylene (HE) Based | Utilized the core transition-state isostere from OM99-2 as a central scaffold. | Compounds 37 and 44 showed potency comparable to OM99-2 with MW <600. | nih.gov |

| Isatin Motif | Identified through virtual screening based on BACE1 active site. | Represents a novel non-peptidic inhibitor class. | ekb.eg |

| 2-Aminobenzimidazole Ethers | Designed to interact with the catalytic aspartic dyads of BACE1. | Led to potent inhibitors with EC50 values in the nanomolar to low-micromolar range. | researchgate.net |

| Isophthalamide Derivatives | Served as N-terminal caps (B75204) for the LeuAla HE scaffold. | Optimized hydrogen bonding within the BACE1 active site. | nih.gov |

Purification and Spectroscopic/Chromatographic Characterization of Synthetic OM99-2 (Tfa) and Analogues

The synthesis and development of OM99-2 (Tfa) and its derivatives require robust methods for purification and detailed characterization to ensure identity, purity, and correct stereochemistry. OM99-2 is typically synthesized via solid-phase peptide synthesis (SPPS). nih.gov Following synthesis, the peptide is cleaved from the solid-support resin using a high concentration of trifluoroacetic acid (TFA), which concurrently removes most side-chain protecting groups. nih.govgoogle.com This process yields the crude product as a TFA salt.

Purification is predominantly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gove-fas.org This technique separates the target peptide from impurities and deletion sequences based on hydrophobicity, often using a water-acetonitrile gradient containing 0.1% TFA. e-fas.org

A suite of spectroscopic and analytical techniques is employed for comprehensive characterization:

Mass Spectrometry (MS) : Used to verify the molecular weight of the purified peptide. nih.gov Tandem mass spectrometry (MS/MS) is further utilized to confirm the amino acid sequence of OM99-2 and its analogues. e-fas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, particularly Nuclear Overhauser Effect (NOE) experiments, is crucial for determining the stereochemistry of synthetic intermediates, such as the alkylated lactone used to form the hydroxyethylene isostere. nih.gov For fragment-based screening involving BACE1, one-dimensional (e.g., WaterLOGSY) and two-dimensional (e.g., ¹⁵N HSQC) NMR techniques are used to confirm binding and identify the binding mode of fragments. acs.orgresearchgate.net

X-ray Crystallography : This has been a pivotal technique, providing the high-resolution three-dimensional structure of the BACE1 enzyme in a complex with OM99-2. frontiersin.orggoogle.comnih.gov This structural data has been fundamental to understanding the key molecular interactions and guiding further inhibitor design. frontiersin.org

Surface Plasmon Resonance (SPR) : SPR is used to study the binding kinetics and affinity between BACE1 and its inhibitors. nih.gov It has also been employed in competition assays where the displacement of OM99-2 is monitored to screen new fragments that bind to the active site. acs.orgmdpi.com

| Technique | Purpose | Specific Application for OM99-2/Analogues | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Synthesis of the peptide chain. | Primary method for synthesizing the OM99-2 peptide backbone. | nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Purification | Used to purify crude OM99-2 (Tfa) and its analogues from synthetic byproducts. | nih.gove-fas.org |

| Mass Spectrometry (MS/MS) | Structure Verification | Confirms the molecular weight and amino acid sequence. | nih.gove-fas.org |

| NMR Spectroscopy | Stereochemistry & Binding | ¹H NOE for stereocenter assignment; WaterLOGSY and ¹⁵N HSQC for fragment binding studies. | nih.govacs.orgresearchgate.net |

| X-ray Crystallography | 3D Structure Determination | Solved the co-crystal structure of BACE1 with OM99-2, revealing binding interactions. | frontiersin.orggoogle.comnih.gov |

| Surface Plasmon Resonance (SPR) | Binding Analysis | Measures binding affinity and kinetics; used in competition assays with OM99-2. | acs.orgnih.govmdpi.com |

Preclinical Pharmacological and Biochemical Evaluation of Om99 2 and Analogues

In Vitro BACE1 Enzyme Inhibition Assays

In vitro assays are fundamental for characterizing the direct interaction between an inhibitor and its target enzyme. For OM99-2, these assays have focused on quantifying its inhibitory potency against BACE1, elucidating its mechanism of action, and utilizing advanced detection methods.

OM99-2 was designed as a potent, tight-binding inhibitor of BACE1 (also known as memapsin 2). medchemexpress.comnih.gov Its design was based on the substrate sequence of the Swedish mutant of the Amyloid Precursor Protein (APP), which is processed by BACE1 much more efficiently than the wild-type sequence. nih.gov The scissile peptide bond in the substrate sequence was replaced with a non-hydrolyzable hydroxyethylene transition-state isostere, a common strategy for creating effective inhibitors of aspartic proteases. frontiersin.orgnih.govnih.gov

Quantitative analysis has established OM99-2 as a highly potent inhibitor of BACE1. Inhibition assays using recombinant human memapsin 2 revealed that OM99-2 exhibits tight-binding inhibition characteristics. nih.gov The reported inhibition constants vary slightly across different studies, which is common due to minor differences in assay conditions. A key study reported a K_i value of 9.58 nM. medchemexpress.commedchemexpress.com Another investigation determined a K_i of 1.6 nM. nih.gov In a study using post-mitotic human neurons, a cell-impermeable version of OM99-2 showed an IC₅₀ of 2 µM. uni-konstanz.de These values confirm its high affinity for the BACE1 enzyme.

| Parameter | Reported Value | Enzyme Source | Reference |

| K_i | 9.58 nM | Human Brain Memapsin 2 | medchemexpress.commedchemexpress.com |

| K_i | 1.6 nM | BACE1 | nih.gov |

| IC₅₀ | 2 µM | BACE1 (in d5 L cells) | uni-konstanz.de |

This table presents a summary of the reported inhibitory constants for OM99-2 against BACE1.

The mechanism by which OM99-2 inhibits BACE1 is directly related to its design as a substrate-based, transition-state analogue. nih.govnih.gov By mimicking the tetrahedral transition state of the peptide bond cleavage, OM99-2 binds with high affinity to the enzyme's active site. nih.gov The determination of the X-ray crystal structure of the BACE1-OM99-2 complex provided definitive evidence for this binding mode. frontiersin.orgnih.govnih.gov The structure revealed that the inhibitor sits (B43327) in the substrate-binding pocket, making extensive interactions with the amino acid residues across the enzyme's subsites (S1, S2, etc.). nih.govnih.gov

This active-site binding is the hallmark of a competitive inhibition mechanism. Further evidence for this mechanism comes from competition assays. In studies screening for new BACE1-binding fragments, surface plasmon resonance (SPR) competition experiments were performed with OM99-2. acs.orgresearchgate.net These experiments helped confirm that the new fragments were binding to the catalytic cleft by demonstrating that their binding was reduced in the presence of OM99-2. acs.org While one study reported a noncompetitive inhibition pattern based on steady-state kinetic analysis, the overwhelming body of evidence from its structural biology and substrate-mimetic design points to a competitive mode of action. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) assays are a widely used method for measuring BACE1 protease activity and the efficacy of its inhibitors in a high-throughput format. acs.orgnih.govmpi-cbg.de These assays utilize a synthetic peptide substrate based on the APP cleavage site, which is labeled with a FRET pair: a fluorescent donor molecule and a quencher acceptor molecule. acs.org When the peptide is intact, the quencher is close to the donor, suppressing its fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

Several FRET pairs have been employed in BACE1 assays. One common pair is 7-methoxycoumarin-4-yl acetic acid (MCA) as the donor and 2,4-dinitrophenyl (DNP) as the acceptor. acs.org Another advanced method is the homogeneous time-resolved fluorescence (HTRF) assay, which uses the FRET pair europium cryptate and allophycocyanin (APC). nih.gov This HTRF assay was successfully used to measure BACE1 activity and determine the IC₅₀ values for inhibitors, including OM99-2. The results obtained for OM99-2 using this HTRF method were in good agreement with values reported in the literature, validating the assay's utility. nih.gov FRET-based assays have also been instrumental in comparing the inhibitory potency of OM99-2 with other substrate analog inhibitors. mpi-cbg.de

Cellular Assays for Beta-Amyloid Production Reduction

While in vitro assays confirm direct enzyme inhibition, cellular assays are crucial for evaluating a compound's ability to act in a complex biological environment. These assays measure the downstream effect of BACE1 inhibition—namely, the reduction in Aβ peptide production.

Human Embryonic Kidney 293 (HEK-293) cells are a standard model in Alzheimer's disease research. nih.govnih.gov These cells can be genetically modified to stably express high levels of human APP and/or BACE1, creating a robust system for studying the amyloidogenic pathway and screening for inhibitors. researchgate.netmpi-cbg.derupress.org In these cellular systems, potential inhibitors are assessed for their ability to penetrate the cell membrane, engage the BACE1 enzyme within its native subcellular compartments (like the Golgi apparatus and endosomes), and ultimately reduce the generation of Aβ peptides. frontiersin.org

While specific EC₅₀ values (the concentration required to achieve 50% of the maximum effect in a cell-based assay) for OM99-2 are not prominently detailed in the reviewed literature, this class of peptidomimetic inhibitors is routinely evaluated in such systems. For example, other peptidomimetic BACE1 inhibitors have been shown to have EC₅₀ values in the nanomolar to micromolar range in HEK-293 cell assays. nih.govnih.gov The use of these recombinant cell lines is a critical step in the preclinical evaluation pipeline, bridging the gap between enzymatic inhibition and in vivo efficacy.

The ultimate goal of a BACE1 inhibitor is to lower the levels of neurotoxic Aβ peptides, particularly the aggregation-prone Aβ42 species. nih.gov BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a soluble fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). frontiersin.orgresearchgate.net The C99 fragment is then cleaved by γ-secretase to generate and release Aβ peptides from the cell.

By blocking the initial BACE1 cleavage, inhibitors like OM99-2 are designed to prevent the formation of C99, thereby reducing the subsequent production of both intracellular and secreted Aβ. koreamed.org Studies confirm that inhibitors in the OM99 class affect both intracellular and extracellular Aβ levels. koreamed.org In an experiment using human neurons, a cell-impermeable form of OM99-2 was used to specifically probe the effects on cell-surface BACE1 activity, demonstrating the utility of this compound as a research tool to dissect the spatial aspects of APP processing. uni-konstanz.de The assessment of an inhibitor's ability to modulate both the Aβ that remains transiently within the cell and that which is secreted into the extracellular space is a key measure of its therapeutic potential.

In Vivo Preclinical Studies in Animal Models of Amyloidosis

Evaluation of Brain Penetration and Blood-Brain Barrier (BBB) Permeability of OM99-2 and its Derivatives

A significant hurdle in the development of effective therapeutics for Alzheimer's disease is the ability of a compound to cross the blood-brain barrier (BBB) and reach its target within the central nervous system. sci-hub.senih.gov For BACE1 inhibitors, penetrating the BBB is essential to inhibit the enzyme at the site of amyloid-β (Aβ) formation in the brain. sci-hub.se

The initial design of OM99-2, a peptidomimetic inhibitor, incorporated features intended to address this challenge. nih.gov Specifically, the modification of the P1' position from aspartic acid to alanine (B10760859) was intended not only to align with substrate specificity but also to reduce the molecule's polarity and increase its lipophilicity—factors considered important for enhancing BBB penetration. nih.gov

However, OM99-2 belongs to a class of first-generation peptidomimetic inhibitors that are generally characterized by poor pharmacological properties, including limited metabolic stability and low permeability across the BBB. researchgate.net The large, peptide-like structure and high number of hydrogen bond donors and acceptors inherent to these compounds are unfavorable for passive diffusion into the brain. nih.gov Consequently, while OM99-2 proved to be a highly potent inhibitor of the BACE1 enzyme in vitro and was crucial for structural biology studies, its utility for in vivo applications in the brain was limited by its poor BBB penetration characteristics. researchgate.netnih.gov This limitation prompted further medicinal chemistry efforts to develop smaller, less peptidic, and more drug-like BACE1 inhibitors with improved brain permeability. nih.gov

Reduction of Amyloid-Beta Peptides in Plasma and Brain of Transgenic Mouse Models

A primary goal for any BACE1 inhibitor in preclinical development is to demonstrate a reduction of amyloid-beta (Aβ) levels in the plasma and, more importantly, in the brain of animal models of Alzheimer's disease. nih.govmdpi.com While OM99-2 was a pioneering, potent inhibitor of the BACE1 enzyme, its application in transgenic mouse models was hampered by the significant challenge of its poor blood-brain barrier permeability. researchgate.netresearchgate.net

Published research extensively documents the in vitro potency of OM99-2 and its foundational role in the structure-based design of subsequent BACE1 inhibitors. nih.govresearchgate.net However, there is a notable lack of in vivo data demonstrating that systemic administration of OM99-2 itself leads to a significant reduction of Aβ peptides in the brains of transgenic mice. This is largely attributed to the inhibitor's peptidic nature, which prevents it from reaching therapeutic concentrations in the central nervous system. researchgate.net

In contrast, later-generation, non-peptidic, or macrocyclic inhibitors, which were designed to overcome the BBB limitations of compounds like OM99-2, have shown success in this area. For example, other hydroxyethylamine-based inhibitors were reported to lower Aβ levels in transgenic mice. nih.gov Another compound, not directly derived from OM99-2, demonstrated a 65% reduction in plasma Aβ after intraperitoneal administration in Tg2579 mice. nih.gov These findings underscore the critical link between brain penetration and in vivo efficacy, a hurdle that OM99-2 was not able to overcome.

Selectivity Profiling of OM99-2 Against Other Aspartic Proteases (e.g., BACE2, Cathepsin D, HIV-1 Protease)

For a BACE1 inhibitor to be a viable therapeutic agent, it must exhibit high selectivity for its target enzyme over other related proteases. Off-target inhibition of other essential aspartic proteases, such as BACE2, Cathepsin D, and renin, can lead to undesirable side effects. nih.gov BACE2, for instance, is involved in pancreatic β-cell function, while Cathepsin D plays a role in maintaining cell viability. sci-hub.se

OM99-2 is a potent inhibitor of BACE1. However, achieving high selectivity was a significant challenge for early peptidomimetic inhibitors. nih.gov The active sites of BACE1 and BACE2 are highly similar, making it difficult to design inhibitors that can distinguish between the two.

Efforts to improve the selectivity profile of the hydroxyethylene isostere scaffold found in OM99-2 led to the development of derivatives. For instance, the incorporation of an oxazole (B20620) moiety into a similar hydroxyethylene-based inhibitor resulted in a compound with markedly improved selectivity, showing 3,800-fold and 2,500-fold greater selectivity for BACE1 over BACE2 and Cathepsin D, respectively. sci-hub.se This highlights that while OM99-2 was a potent BACE1 inhibitor, its scaffold required further modification to achieve a desirable selectivity profile for potential therapeutic use.

The table below presents inhibitory activities for OM99-2 and a related compound against BACE1 and other proteases, illustrating the focus on improving selectivity.

| Compound | BACE1 Ki (nM) | BACE2 Selectivity (Fold) | Cathepsin D Selectivity (Fold) | Reference |

|---|---|---|---|---|

| OM99-2 | 1.6 | Data Not Available | Data Not Available | researchgate.net |

| Oxazole Derivative | Data Not Available | ~3800 | ~2500 | sci-hub.se |

Structure Activity Relationships Sar and Rational Drug Design Derived from Om99 2

Identification of Key Pharmacophoric Elements in OM99-2 Driving BACE1 Recognition

OM99-2 was rationally designed based on the Swedish mutant sequence of the amyloid precursor protein (APP), which is cleaved with significantly higher efficiency by BACE1. nih.govsymbiosisonlinepublishing.com Its potent inhibitory activity, with a reported Ki value of 1.6 nM, stems from several key structural features that constitute its pharmacophore. researchgate.netnih.gov

Transition-State Isostere : The central pharmacophoric element is a non-hydrolyzable hydroxyethylene isostere, which replaces the scissile peptide bond (P1-P1') of the substrate. nih.govunits.it This mimic of the tetrahedral transition state of peptide hydrolysis binds tightly to the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site. nih.gov

Hydrophobic Side Chains : The P1 Leucine (B10760876) and P3 Valine residues are crucial for recognition, making extensive hydrophobic contacts within the corresponding S1 and S3 pockets of the enzyme. nih.gov

Hydrogen Bonding Moieties : The asparagine residue at the P2 position plays a vital role in forming hydrogen bonds with the enzyme. nih.gov

Stabilizing Intramolecular Interactions : A key feature that stabilizes the bound conformation is an intramolecular hydrogen bond between the side chains of the P4 Glutamate (B1630785) and the P2 Asparagine. symbiosisonlinepublishing.comresearchgate.net The absence of the P4 residue in the shorter analog, OM99-1, results in a tenfold decrease in inhibitory activity, highlighting the importance of this interaction. researchgate.net

The table below summarizes the key residues of OM99-2 and their contribution to BACE1 binding.

| OM99-2 Position | Residue | Role in BACE1 Recognition |

| P4 | Glutamic Acid (Glu) | Forms intramolecular H-bond with P2-Asn, stabilizing the bound conformation. symbiosisonlinepublishing.comresearchgate.net |

| P3 | Valine (Val) | Occupies the hydrophobic S3 subsite. nih.gov |

| P2 | Asparagine (Asn) | Engages in hydrogen bonding with the enzyme, including Arg235. nih.govresearchgate.net |

| P1 | Leucine (Leu) | Side chain fits into the hydrophobic S1 pocket, interacting with Tyr71 and Phe108. nih.gov |

| P1'-P1' | Leu*Ala Isostere | Hydroxyethylene transition-state mimic; interacts with catalytic dyad Asp32/Asp228. nih.gov |

Detailed Mapping of BACE1 Active Site Pockets and Subsites and Their Interaction with OM99-2

The crystal structure of the BACE1-OM99-2 complex (PDB: 1FKN) revealed a large, tunnel-like active site cleft located between the N- and C-terminal lobes of the enzyme. nih.govunits.it This cleft is comprised of at least eight subsites (S4 through S4') that accommodate the side chains of the inhibitor. nih.gov The binding of OM99-2 provided the first detailed map of these subsite preferences.

The active site is characterized by two catalytic aspartic acid residues, Asp32 and Asp228, which are central to the enzyme's function. nih.gov A flexible "flap" region (residues 67-77) and a "10s loop" are also critical structural components that move to accommodate and secure the inhibitor. nih.govproteopedia.orgfrontiersin.org

Key interactions between OM99-2 and BACE1 subsites include:

S1 and S3 Subsites : These pockets are predominantly hydrophobic. nih.gov The P1 Leucine of OM99-2 settles into the S1 pocket, making hydrophobic contacts with residues such as Tyr71 and Phe108. nih.gov The P3 Valine occupies the similarly hydrophobic S3 pocket. nih.gov

S2 and S4 Subsites : In contrast, the S2 and S4 subsites are more hydrophilic in nature. nih.gov The P2 Asparagine of the inhibitor forms crucial hydrogen bonds with the side chain of Arg235 in the S2 subsite. nih.gov

Prime-Side Subsites (S') : The inhibitor backbone takes a distinct turn at the P2' position, directing the P3' and P4' residues toward the protein surface, resulting in limited interactions with the enzyme in these subsites. nih.gov

Flap Closure : Upon inhibitor binding, the flap closes over the active site cleft, forming a lid that secures the inhibitor. nih.govfrontiersin.org This closure involves hydrogen bonds between the flap residues and the inhibitor backbone. proteopedia.org

Hydrogen Bond Network : The binding is further stabilized by an extensive network of hydrogen bonds. This includes four hydrogen bonds between the hydroxyl group of the transition-state isostere and the catalytic aspartates, along with an additional ten hydrogen bonds involving the inhibitor backbone and the enzyme's active site and flap region. nih.govfrontiersin.org

The table below details the interactions between OM99-2 residues and the BACE1 active site subsites.

| BACE1 Subsite | Subsite Character | Interacting OM99-2 Residue | Key Enzyme Residues | Type of Interaction |

| S1 | Hydrophobic | P1-Leu | Tyr71, Phe108 | Hydrophobic contacts nih.gov |

| S2 | Hydrophilic | P2-Asn | Arg235 | Hydrogen bond nih.gov |

| S3 | Hydrophobic | P3-Val | - | Hydrophobic contacts nih.gov |

| S4 | Hydrophilic | P4-Glu | - | Forms intramolecular H-bond with P2-Asn researchgate.net |

| Catalytic Site | - | Leu*Ala Isostere | Asp32, Asp228 | Hydrogen bonds nih.gov |

| Flap | - | Inhibitor Backbone | Thr72, Gln73 | Hydrogen bonds proteopedia.org |

Strategies for Improving Potency, Selectivity, and Drug-Likeness Based on OM99-2 Scaffold

While OM99-2 was a potent inhibitor, its large size and peptidic nature made it unsuitable as a drug candidate due to poor pharmacokinetic properties. e-century.us However, its structure served as an invaluable scaffold for designing subsequent generations of inhibitors with improved potency, selectivity, and drug-like characteristics.

Potency Enhancement : Structure-based modifications of the OM99-2 scaffold led to rapid gains in potency. For instance, knowledge of the S2' subsite's preference for bulkier residues led to the substitution of P2' Alanine (B10760859) in OM99-2 with Valine, creating the inhibitor OM00-3. This single modification resulted in a five-fold increase in inhibitory potency. nih.govfrontiersin.org

Selectivity Improvement : Achieving selectivity against other human aspartyl proteases, such as BACE2 and Cathepsin D, is critical to avoid off-target effects. researchgate.netd-nb.info Comparative structural analysis revealed that the S1-S3 subsites are key determinants of selectivity between BACE1 and BACE2. researchgate.net This knowledge allowed for the design of inhibitors with moieties that specifically exploit the unique features of the BACE1 active site, such as the introduction of a pyrazolylmethyl urethane (B1682113) at the P3 position to enhance selectivity. ekb.eg

Enhancing Drug-Likeness : The primary challenge was to overcome the limitations of the peptidic backbone. Major strategies included:

Truncation : Systematically shortening the peptide chain to identify the minimal binding core. This led to smaller tripeptide inhibitors that, while less potent, provided a more manageable starting point for optimization. researchgate.net

Macrocyclization : Covalently linking the side chains of residues, such as P1 and P3, creates a more rigid, pre-organized conformation. researchgate.net This strategy can improve both potency and metabolic stability. researchgate.net

Scaffold Hopping : Replacing the peptide backbone entirely with non-peptidic scaffolds that mimic the key interactions of OM99-2. This has been the most successful strategy, leading to the development of diverse chemical classes like aminoquinolines, iminohydantoins, and amino-oxazines with improved drug-like properties. frontiersin.orgnih.govd-nb.info

Academic Approaches to Overcome Peptidic Nature Limitations for Enhanced Pharmacokinetic Properties

Academic research has been instrumental in developing innovative strategies to transform the peptidic OM99-2 lead into compounds with better pharmacokinetic profiles. These approaches focus on reducing peptidic character while retaining the essential binding interactions.

Systematic Truncation and Core Refinement : An early academic approach involved truncating the OM99-2 octapeptide to a more synthetically accessible tripeptide core (spanning P2-P1'). researchgate.net While this significantly reduced potency, it established a minimal pharmacophore that could be elaborated upon with non-peptidic elements. researchgate.net

Conformational Constraint via Macrocyclization : To combat the high conformational flexibility of linear peptides, which often leads to poor bioavailability, macrocyclization was explored. researchgate.net By linking non-adjacent side chains, the molecule is locked into a bioactive conformation, reducing the entropic penalty of binding and often improving metabolic stability and membrane permeability. researchgate.net

Fragment-Based and Scaffold-Hopping Strategies : Leveraging the structural knowledge from OM99-2, researchers have used fragment-based screening to identify small, non-peptidic molecules that bind to specific subsites. frontiersin.orgmdpi.com These hits can then be grown or linked to create novel inhibitors. This approach led to the discovery of scaffolds like amino-oxazines, which demonstrated not only potent BACE1 inhibition but also good oral bioavailability in preclinical models. nih.gov

Targeting Metabolic Hotspots : Another key strategy involves identifying and replacing metabolically labile parts of the molecule. For example, modeling studies suggested that certain peptidic linkages were sites of metabolism. Replacing these with more robust structures, such as tricyclic sultams as P2 ligands, was shown to improve pharmacokinetic properties while maintaining potency. nih.gov

Computational Chemistry and Molecular Modeling Approaches in OM99-2 Derived Inhibitor Design

The publication of the BACE1-OM99-2 crystal structure (PDB ID: 1FKN) catalyzed the widespread use of computational chemistry and molecular modeling in the design of BACE1 inhibitors. researchgate.netsymbiosisonlinepublishing.com

Molecular dynamics (MD) simulations provide a dynamic view of the BACE1-inhibitor complex, offering insights that are not available from static crystal structures.

Elucidating Active Site Dynamics : MD simulations have been crucial for understanding the flexibility of the BACE1 active site, particularly the motion of the flap region, which opens and closes to allow substrate entry and product release. proteopedia.org

Determining Protonation States : A critical contribution of MD simulations was the determination of the likely protonation state of the catalytic dyad. Two independent MD simulations of the BACE1-OM99-2 complex concluded that a stable interaction, consistent with the crystal structure, is best maintained when Asp32 is neutral and Asp228 is ionized. acs.orgnih.gov This finding was vital for accurately parameterizing subsequent docking and design studies. acs.orgnih.gov

Assessing Complex Stability : Simulations are used to assess the stability of newly designed inhibitors in the BACE1 binding pocket over time, predicting whether key interactions are maintained. mdpi.com

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. It has been an indispensable tool in the evolution of inhibitors from the OM99-2 template.

Virtual Screening and Lead Identification : Docking allows for the rapid, in silico screening of large virtual libraries of compounds to identify potential new inhibitor scaffolds that fit the BACE1 active site. symbiosisonlinepublishing.comresearchgate.net

Predicting Binding Modes : For analogues of OM99-2, docking is used to predict how structural modifications will affect the binding mode and interactions with key residues in the active site. nih.gov This helps prioritize which compounds to synthesize.

Estimating Binding Affinities : When combined with scoring functions and more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), docking can provide quantitative estimates of binding affinity (e.g., Ki or IC50 values). mdpi.comacs.orgbirzeit.edu These calculations have been used to build predictive models for BACE1 inhibitors, correlating calculated binding energies with experimental potencies and confirming the energetic importance of interactions with Asp32, Asp228, and the S1/S3 pockets. mdpi.comacs.org

Analytical Methodologies for Om99 2 Tfa in Research

Chromatographic Methods (High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS)) for Purity, Identity, and Quantification

Chromatographic techniques are fundamental for the analysis of OM99-2, ensuring the quality and reliability of research data. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the most common methods for assessing the purity, verifying the identity, and quantifying OM99-2 in samples. chemimpex.comnih.gov

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the standard method for purifying and assessing the purity of OM99-2. nih.gov Purity levels of ≥90% are typically confirmed by HPLC analysis. sigmaaldrich.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For peptides like OM99-2, a common mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile, with an acid modifier like trifluoroacetic acid (TFA). zeptometrix.comsigmaaldrich.com TFA serves to improve peak shape and resolution by acting as an ion-pairing agent. sigmaaldrich.comhalocolumns.com The retention time of OM99-2 under specific chromatographic conditions is a key identifier.

Liquid Chromatography-Mass Spectrometry (LC/MS):

LC/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the identity of OM99-2 by determining its molecular weight. nih.govphdcentre.com Following separation by HPLC, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is measured. This provides a highly specific confirmation of the compound's identity. While TFA is excellent for UV detection in HPLC, it can cause ion suppression in mass spectrometry. sigmaaldrich.com Therefore, alternative mobile phase modifiers like formic acid (FA) or difluoroacetic acid (DFA) may be used when MS detection is the primary goal, as they provide better ionization efficiency. sigmaaldrich.comhalocolumns.com LC-MS/MS, a tandem MS approach, can be used for even more detailed structural analysis and quantification in complex matrices. bevital.no

Table 1: Typical Chromatographic Conditions for OM99-2 Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC/MS) |

| Column | Reverse-phase C18 | Reverse-phase C8 or C18 |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) zeptometrix.com | Acetonitrile/Water gradient with 0.1% Formic Acid (FA) or Difluoroacetic Acid (DFA) sigmaaldrich.com |

| Detection | UV (e.g., 215 nm) halocolumns.com | Mass Spectrometry (Electrospray Ionization - ESI) |

| Purpose | Purity assessment and quantification nih.govsigmaaldrich.com | Identity confirmation and quantification nih.govbevital.no |

| Key Finding | Purity of ≥90% is commonly reported for OM99-2. sigmaaldrich.com | Verification of the correct molecular mass of OM99-2. nih.gov |

Spectroscopic Techniques (Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)) for Structural Elucidation of OM99-2 and Analogues

Spectroscopic methods are indispensable for the detailed structural characterization of OM99-2 and its analogues, providing insights into the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS):

As a standalone technique, mass spectrometry is used to verify the molecular weight of synthesized OM99-2. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the sequence and structure of the peptidomimetic, including the hydroxyethylene isostere that replaces the scissile peptide bond. nih.govebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the de novo structural elucidation of organic molecules like OM99-2. phdcentre.comunits.it One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. phdcentre.comnih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms, allowing for the complete assignment of the molecule's structure. nih.gov These techniques are crucial for confirming the stereochemistry of the hydroxyethylene transition-state isostere, a key feature for its inhibitory activity. nih.gov NMR is also used to study the conformation of OM99-2 in solution.

Table 2: Spectroscopic Data for the Structural Analysis of OM99-2

| Technique | Information Obtained | Relevance to OM99-2 |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. phdcentre.com | Confirms the identity and successful synthesis of OM99-2. nih.gov |

| Tandem MS (MS/MS) | Fragmentation patterns, peptide sequence information. | Elucidates the structure, including the modified Leu-Ala bond. ebi.ac.uk |

| ¹H NMR | Information on the number and type of hydrogen atoms. nih.gov | Confirms the presence of specific amino acid residues and the overall structure. |

| ¹³C NMR | Information on the carbon skeleton of the molecule. nih.gov | Provides further confirmation of the molecular structure. |

| 2D NMR (COSY, HSQC, etc.) | Connectivity between atoms and spatial relationships. nih.gov | Allows for complete structural assignment and stereochemical determination. units.it |

Use of OM99-2 in Competition Binding Assays (e.g., Surface Plasmon Resonance (SPR), NMR-based WaterLOGSY)

Competition binding assays are employed to study the interaction of other molecules, often smaller fragments, with β-secretase by observing their ability to displace the known potent inhibitor, OM99-2.

Surface Plasmon Resonance (SPR):

SPR is a label-free technique used to monitor binding events in real-time. researchgate.netresearchgate.net In a competition assay format, the target protein (β-secretase) is immobilized on a sensor chip. A mixture of a potential inhibitor (fragment) and OM99-2 is then flowed over the chip. If the fragment binds to the active site, it will compete with OM99-2, leading to a reduced binding signal for OM99-2 compared to when OM99-2 is injected alone. This approach has been successfully used to identify novel fragments that bind to the catalytic cleft of BACE1 by competing with OM99-2. acs.orgsemanticscholar.org

NMR-based WaterLOGSY:

Water-Ligand Observed Gradient SpectroscopY (WaterLOGSY) is an NMR technique used to detect weak binding of small molecules (ligands) to a large protein. nih.gov This method relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. By observing the ligand's NMR signals, one can determine if it binds to the protein. While not a direct competition assay with OM99-2 in the same experiment, it is used as a confirmatory step for hits identified in primary screens, including those from SPR competition assays involving OM99-2, to validate their interaction with the target enzyme. acs.orgsemanticscholar.org

Table 3: Competition Binding Assays Involving OM99-2

| Assay | Principle | Application with OM99-2 |

| Surface Plasmon Resonance (SPR) Competition | Measures changes in refractive index upon binding to an immobilized target. Competition is observed as a decrease in the binding signal of a known ligand. researchgate.net | Used to identify new fragment binders to the β-secretase active site by observing their ability to compete with and reduce the binding of OM99-2. acs.orgsemanticscholar.org |

| NMR-based WaterLOGSY | Detects ligand binding to a protein by observing the transfer of magnetization from water to the ligand via the protein. nih.gov | Confirms the binding of fragments identified in initial screens, including SPR competition assays with OM99-2. acs.orgsemanticscholar.org |

Methods for the Determination of Trifluoroacetate (B77799) Counterion in Experimental Samples

Since OM99-2 is often supplied as a trifluoroacetate salt, it is crucial to be able to quantify the amount of the trifluoroacetate (TFA) counterion. chemimpex.comambiopharm.com The presence and amount of TFA can affect the net peptide content and may have biological effects in sensitive assays. ambiopharm.comlcms.cz

Ion Chromatography (IC):

Ion chromatography is a highly effective method for the determination of residual TFA in peptide and protein samples. lcms.czshimadzu.comthermofisher.com This technique separates ions based on their affinity for an ion-exchange resin. For TFA analysis, an anion-exchange column is typically used. lcms.cz The separation is followed by suppressed conductivity detection, which provides high sensitivity, allowing for the detection of TFA at low levels. thermofisher.com This method can simultaneously determine other anions like chloride and acetate, which may be present from synthesis or purification steps. shimadzu.comshimadzu.de Reagent-Free™ Ion Chromatography (RFIC) systems simplify this process by electrolytically generating the eluent, ensuring high purity and reproducibility. lcms.cz

Other methods that have been used for TFA determination in various samples include gas chromatography, GC-mass spectrometry, and certain spectroscopic techniques, though ion chromatography is a preferred method for peptide preparations due to its sensitivity and specificity. thermofisher.com

Table 4: Analytical Method for Trifluoroacetate (TFA) Determination

| Parameter | Ion Chromatography (IC) |

| Technique | Anion-exchange chromatography with suppressed conductivity detection. lcms.czthermofisher.com |

| Column | IonPac® AS14 or AS18 anion-exchange column. lcms.czthermofisher.com |